1,2,4,7-Tetrachlorodibenzofuran
Overview
Description
1,2,4,7-Tetrachlorodibenzofuran is a member of the polychlorinated dibenzofurans family, which are organic compounds characterized by the presence of chlorine atoms attached to the dibenzofuran structure. These compounds are known for their persistence in the environment and potential toxic effects. This compound is particularly notable for its chemical stability and resistance to degradation .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,4,7-Tetrachlorodibenzofuran is typically formed as a by-product in industrial processes involving chlorinated compounds. The synthesis involves the chlorination of dibenzofuran under specific conditions. The reaction is usually carried out in the presence of a chlorine source, such as chlorine gas, and a catalyst, often at elevated temperatures. The reaction conditions favor the substitution of hydrogen atoms on the dibenzofuran ring with chlorine atoms at the 1, 2, 4, and 7 positions .
Industrial Production Methods
Industrial production of this compound is not common, as it is primarily produced as an unintended by-product. It can be generated during the manufacture of chlorinated pesticides, the bleaching of paper products, and the incineration of waste containing chlorinated organic compounds. The production process involves high-temperature conditions and the presence of chlorine donors .
Chemical Reactions Analysis
Types of Reactions
1,2,4,7-Tetrachlorodibenzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of chlorinated dibenzofuran derivatives.
Reduction: Reduction reactions can lead to the removal of chlorine atoms, resulting in less chlorinated dibenzofurans.
Substitution: Chlorine atoms on the dibenzofuran ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used in these reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium hydroxide.
Major Products Formed
Oxidation: Chlorinated dibenzofuran derivatives with varying degrees of chlorination.
Reduction: Less chlorinated dibenzofurans.
Substitution: Dibenzofuran derivatives with different functional groups replacing the chlorine atoms.
Scientific Research Applications
1,2,4,7-Tetrachlorodibenzofuran has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of polychlorinated dibenzofurans in various chemical reactions.
Biology: Research on its toxicological effects helps in understanding the impact of chlorinated organic compounds on living organisms.
Medicine: Studies on its interaction with biological systems contribute to the development of detoxification methods and therapeutic interventions.
Mechanism of Action
1,2,4,7-Tetrachlorodibenzofuran exerts its effects primarily through interaction with the aryl hydrocarbon receptor. This receptor, when activated by the compound, binds to specific DNA sequences known as xenobiotic response elements, leading to the transcription of genes involved in the metabolism of xenobiotics. The activation of these genes results in the production of enzymes that metabolize and detoxify the compound. The pathways involved include the cytochrome P450 enzyme system .
Comparison with Similar Compounds
Similar Compounds
- 2,3,7,8-Tetrachlorodibenzofuran
- 1,2,3,7,8-Pentachlorodibenzofuran
- 2,3,4,7,8-Pentachlorodibenzofuran
- 1,2,3,4,7,8-Hexachlorodibenzofuran
Uniqueness
1,2,4,7-Tetrachlorodibenzofuran is unique due to its specific chlorination pattern, which influences its chemical properties and reactivity. Compared to other polychlorinated dibenzofurans, it has distinct environmental persistence and toxicological profiles. Its specific chlorine substitution pattern affects its interaction with biological systems and its behavior in chemical reactions .
Properties
IUPAC Name |
1,2,4,7-tetrachlorodibenzofuran | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Cl4O/c13-5-1-2-6-9(3-5)17-12-8(15)4-7(14)11(16)10(6)12/h1-4H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFURKMJLDQBHRA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)OC3=C2C(=C(C=C3Cl)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Cl4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30232574 | |
Record name | 1,2,4,7-Tetrachlorodibenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30232574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83719-40-8 | |
Record name | 1,2,4,7-Tetrachlorodibenzofuran | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083719408 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2,4,7-Tetrachlorodibenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30232574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,4,7-TETRACHLORODIBENZOFURAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Y6LQ77435 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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